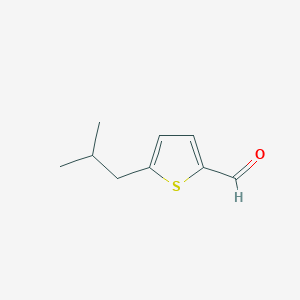

5-Isobutylthiophene-2-carbaldehyde

Description

Significance of Thiophene (B33073) Scaffolds in Contemporary Organic and Medicinal Chemistry

Thiophene, a five-membered ring containing a sulfur atom, is considered a "privileged" pharmacophore in medicinal chemistry due to its wide range of biological activities. nih.gov Its structure is analogous to a benzene (B151609) ring, and it often serves as a bioisosteric replacement for the phenyl group in drug design. nih.gov This substitution can lead to improved physicochemical properties, such as solubility and metabolism, and enhanced drug-receptor interactions. nih.gov

Thiophene derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antiviral, antimicrobial, and anticonvulsant properties. researchgate.netresearchgate.net In fact, thiophene-containing compounds represent a significant portion of FDA-approved drugs. nih.gov The synthetic accessibility of the thiophene ring allows for diverse modifications, making it a valuable tool for medicinal chemists in the development of novel therapeutics. nih.govnih.gov

Beyond pharmaceuticals, thiophene scaffolds are integral to the field of materials science. They are key components in the synthesis of conducting polymers, organic light-emitting diodes (OLEDs), and other organic electronic materials. The electron-rich nature of the thiophene ring contributes to the desirable electronic and optical properties of these materials.

Overview of Aldehyde Functionality within Heterocyclic Systems

The aldehyde group (–CHO) is a highly versatile functional group in organic chemistry. mdpi.comwikipedia.org When attached to a heterocyclic ring, it significantly influences the molecule's reactivity and properties. The carbonyl group in an aldehyde is polar, with the carbon atom carrying a partial positive charge, making it susceptible to nucleophilic attack. britannica.comyoutube.com

This reactivity allows for a wide range of chemical transformations. Aldehydes on heterocyclic systems can be oxidized to carboxylic acids, reduced to alcohols, and can participate in various carbon-carbon bond-forming reactions. These reactions are fundamental in building more complex molecular architectures.

Common methods for introducing an aldehyde group onto a heterocyclic ring include the Vilsmeier-Haack reaction and metalation followed by reaction with a formylating agent like dimethylformamide (DMF). mdpi.com The presence of the aldehyde functionality is crucial in the synthesis of many pharmaceuticals, dyes, and other specialty chemicals. britannica.com

Research Trajectory and Importance of 5-Isobutylthiophene-2-carbaldehyde in Scientific Inquiry

This compound is a specific thiophene derivative that features an isobutyl group at the 5-position and an aldehyde group at the 2-position of the thiophene ring. This particular substitution pattern makes it a valuable intermediate in organic synthesis.

The isobutyl group, being an electron-donating alkyl group, can influence the electronic properties of the thiophene ring. The aldehyde group, as discussed, is a reactive handle for further chemical modifications. This combination of functional groups makes this compound a target of interest for researchers exploring new materials and potential therapeutic agents. For instance, it has been investigated in the context of developing conjugated polymers and small-molecule semiconductors.

The synthesis of this compound is often achieved through the formylation of 5-isobutylthiophene, for example, via the Vilsmeier-Haack reaction. Its chemical reactions are characteristic of both the thiophene ring and the aldehyde group, including oxidation, reduction, and electrophilic substitution reactions on the ring. While specific, extensive research on this particular compound is not as broad as for the parent thiophene, its role as a building block in more complex structures underscores its importance in the field.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methylpropyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-7(2)5-8-3-4-9(6-10)11-8/h3-4,6-7H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHUUTRXFJQXOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70603663 | |

| Record name | 5-(2-Methylpropyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70603663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104804-16-2 | |

| Record name | 5-(2-Methylpropyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70603663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations for 5 Isobutylthiophene 2 Carbaldehyde and Its Analogs

Established Routes for Thiophene-2-carbaldehyde (B41791) Synthesis

The direct introduction of a formyl group onto the thiophene (B33073) ring is a cornerstone of synthesizing thiophene-2-carbaldehydes. Several classical methods have proven effective and are widely employed.

Vilsmeier-Haack Formylation Approaches

The Vilsmeier-Haack reaction is a primary and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophene and its derivatives. organic-chemistry.orgwikipedia.org This reaction typically utilizes a Vilsmeier reagent, which is an electrophilic chloroiminium salt generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com The electrophilic Vilsmeier reagent then attacks the electron-rich thiophene ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed during workup to yield the desired aldehyde. wikipedia.org

For the synthesis of 5-isobutylthiophene-2-carbaldehyde, the starting material would be 2-isobutylthiophene. The reaction proceeds via electrophilic aromatic substitution, with the formyl group preferentially adding to the C2 position of the thiophene ring due to the directing effect of the sulfur atom and the electron-donating nature of the isobutyl group. A safer alternative to gaseous phosgene (B1210022) or POCl₃ is the use of solid phosgene (triphosgene), which can be reacted with DMF and thiophene in a one-pot procedure. smolecule.com

The general mechanism involves the following steps:

Formation of the Vilsmeier reagent from DMF and POCl₃. chemistrysteps.com

Electrophilic attack of the Vilsmeier reagent on the thiophene ring.

Formation of a stable intermediate.

Hydrolysis of the intermediate to yield the final aldehyde product.

The Vilsmeier-Haack reaction is valued for its relatively mild conditions and high regioselectivity. smolecule.com

Chloromethylation and Subsequent Oxidation

An alternative classical route to thiophene-2-carbaldehydes involves a two-step process: chloromethylation followed by oxidation. In the first step, thiophene is treated with formaldehyde (B43269) and hydrogen chloride, often in the presence of a Lewis acid catalyst, to introduce a chloromethyl group onto the ring. This reaction is a form of Friedel-Crafts alkylation.

The resulting 2-(chloromethyl)thiophene (B1266113) is then subjected to an oxidation reaction to convert the chloromethyl group into a formyl group. Various oxidizing agents can be employed for this transformation, such as hexamethylenetetramine (Sommelet reaction) or by converting it to the corresponding iodomethyl derivative followed by treatment with 2-nitropropane (B154153) anion. Another method involves oxidation with dimethyl sulfoxide (B87167) (DMSO).

This two-step approach, while effective, can sometimes be limited by the availability of starting materials and the need for careful control of reaction conditions to avoid side reactions.

Ring-Opening/Annulation Strategies

More recent and innovative approaches to synthesizing thiophene-2-carbaldehydes involve ring-opening and annulation strategies. One such method utilizes easily accessible cyclopropyl (B3062369) ethanol (B145695) derivatives and potassium sulfide. researchgate.netrsc.org This one-pot procedure achieves the formation of two carbon-sulfur bonds through the cleavage of carbon-carbon bonds in the cyclopropyl ring. rsc.org

A proposed mechanism for this transformation involves the in situ generation of a reactive sulfur species, S₃˙⁻, from potassium sulfide. researchgate.net This species participates in the annulation reaction, leading to the formation of the thiophene ring with a formyl group. researchgate.net Dimethyl sulfoxide (DMSO) often serves as both the solvent and a mild oxidant in this reaction. rsc.org This methodology offers a novel and efficient pathway to substituted thiophene aldehydes, demonstrating good functional group tolerance under mild conditions. rsc.org

Advanced Functionalization and Derivatization Strategies

Beyond the initial synthesis of the thiophene-2-carbaldehyde core, advanced catalytic methods and classical condensation reactions are employed to further modify and functionalize the molecule, leading to a diverse range of derivatives.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction has become a powerful and versatile tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. nih.govresearchgate.net This reaction involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or boronic ester) with an organohalide or triflate. nih.govresearchgate.net

In the context of this compound analogs, this reaction is typically used to introduce aryl or heteroaryl substituents onto the thiophene ring. For instance, a bromo-substituted thiophene-2-carbaldehyde can be coupled with various arylboronic acids to generate a library of aryl-thiophene-2-carbaldehydes. mdpi.comnih.gov The reaction is generally carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, like potassium carbonate or potassium phosphate. mdpi.comnih.gov

The Suzuki-Miyaura reaction is highly valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and stability of the boronic acid reagents. nih.gov This makes it an ideal method for the late-stage functionalization of complex molecules.

Table 1: Examples of Suzuki-Miyaura Coupling for the Synthesis of Arylthiophene-2-carbaldehydes mdpi.comnih.gov

| Entry | Arylboronic Acid/Ester | Product | Yield (%) |

| 1 | Phenylboronic ester | 4-Phenylthiophene-2-carbaldehyde | Good |

| 2 | p-Tolylphenylboronic acid | 4-(p-Tolyl)thiophene-2-carbaldehyde | - |

| 3 | 3,5-Dimethylphenylboronic acid | 4-(3,5-Dimethylphenyl)thiophene-2-carbaldehyde | Excellent |

| 4 | 3-(Trifluoromethyl)phenylboronic ester | 4-(3-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde | Moderate |

Data extracted from a study on the synthesis of 4-arylthiophene-2-carbaldehydes. mdpi.comnih.gov

Condensation Reactions for Functional Group Introduction

The aldehyde group of this compound is a versatile handle for a wide array of condensation reactions, allowing for the introduction of various functional groups and the construction of more complex molecular architectures. solubilityofthings.com These reactions typically involve the nucleophilic addition to the carbonyl carbon followed by the elimination of a water molecule.

Knoevenagel Condensation: The Knoevenagel condensation is a modification of the aldol (B89426) condensation where the aldehyde reacts with an active methylene (B1212753) compound in the presence of a weak base catalyst, such as piperidine (B6355638) or an amine. wikipedia.org Active methylene compounds are those with a CH₂ group flanked by two electron-withdrawing groups, for example, malonic acid, ethyl acetoacetate, or cyanoacetic acid. wikipedia.org This reaction is widely used to form α,β-unsaturated products. wikipedia.org A variation of this is the Doebner modification, which uses pyridine (B92270) as a solvent and is suitable when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org

Wittig Reaction: The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones. wikipedia.orgmasterorganicchemistry.com It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. masterorganicchemistry.comorganic-chemistry.org The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield the alkene and a phosphine (B1218219) oxide as a byproduct. masterorganicchemistry.comorganic-chemistry.org The stereochemical outcome of the Wittig reaction (E or Z alkene) can often be controlled by the choice of ylide and reaction conditions. organic-chemistry.org

Other Condensation Reactions: Thiophene-2-carbaldehydes can also undergo condensation with various other nucleophiles. For example, reaction with hydrazines or substituted hydrazines can yield the corresponding hydrazones. Condensation with amines can form imines (Schiff bases), which are themselves versatile intermediates. researchgate.net These condensation products can serve as precursors for a wide range of heterocyclic compounds and other functionalized molecules.

Gewald Reaction and Related Multi-component Synthesis

The Gewald reaction stands as a cornerstone in thiophene chemistry, offering a versatile and efficient multi-component approach for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgsemanticscholar.orgresearchgate.net First reported by Karl Gewald in 1961, this reaction has gained significant prominence due to its operational simplicity, the ready availability of starting materials, and the mild conditions under which it proceeds. semanticscholar.orgresearchgate.net The classic Gewald reaction involves the condensation of a ketone or aldehyde, an α-cyanoester (or another active methylene nitrile like malononitrile), and elemental sulfur in the presence of a basic catalyst. wikipedia.orgorganic-chemistry.org This one-pot synthesis is highly valued for its ability to construct the thiophene ring with various substituents, making it a key method for producing analogs of functionalized thiophenes. mdpi.com

The reaction is particularly effective for preparing 2-aminothiophenes with electron-donating substituents at the C-4 and C-5 positions, typically achieving yields between 35% and 80%. semanticscholar.org The versatility of the Gewald reaction allows for the use of a wide range of carbonyl compounds and activated nitriles, leading to a diverse library of thiophene derivatives. semanticscholar.orgmdpi.com Beyond the classic approach, other multi-component reactions (MCRs) have been developed for thiophene synthesis. For instance, a method combining β-ketodithioesters, α-haloketones, and an isocyanide in an aqueous solution has been reported. nih.gov Another Domino MCR involves the reaction of aldehydes, activated methylene halides, and elemental sulfur with 1,3-dicarbonyl compounds in water to generate various thiophene structures. nih.gov These MCRs exemplify the efficiency of building complex molecular scaffolds in a single step, which is a significant advantage in synthetic chemistry. nih.govnih.gov

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters is crucial for maximizing the yield and efficiency of the Gewald reaction and related syntheses. Research has focused on various aspects, including the choice of catalyst, solvent, and energy input. mdpi.comthieme-connect.com Traditionally, amine bases like morpholine (B109124) or piperidine are used in stoichiometric amounts. semanticscholar.orgmdpi.com However, recent advancements have demonstrated the efficacy of using truly catalytic amounts of a conjugate acid-base pair, such as piperidinium (B107235) borate (B1201080), which can significantly enhance the reaction rate and yield. thieme-connect.com

Solvent selection also plays a critical role. While solvents like methanol, ethanol, or DMF are commonly used at temperatures around 50°C, modifications have explored the use of ionic liquids, solid-supported synthesis, and even solvent-free conditions. semanticscholar.orgmdpi.comresearchgate.net Solvent-free approaches, often assisted by mechanochemistry (heat-assisted ball milling) or conventional heating, have been developed to provide a more environmentally friendly and consistent one-pot method for the Gewald reaction. mdpi.com Microwave irradiation has also been successfully employed to reduce reaction times and improve yields. mdpi.com

A systematic study to optimize the Gewald reaction often involves screening different catalysts, their loading percentages, and reaction temperatures. For example, in a model reaction using cyclohexanone, malononitrile (B47326), and sulfur, piperidinium borate was identified as a superior catalyst compared to other boric acid salts. thieme-connect.com Further optimization showed that a 20 mol% catalyst loading resulted in a 96% yield in just 20 minutes. thieme-connect.com

Table 1: Optimization of Gewald Reaction using Piperidinium Borate (Pip borate) Catalyst thieme-connect.com

| Entry | Catalyst Loading (mol%) | Time (min) | Yield (%) |

| 1 | 0 | 24 h | 0 |

| 2 | 10 | 30 | 88 |

| 3 | 15 | 25 | 92 |

| 4 | 20 | 20 | 96 |

| Reaction conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), Pip borate catalyst. |

Similarly, the development of novel conditions for a two-step Knoevenagel/Gewald sequence highlights further optimization. capes.gov.brresearchgate.net The Knoevenagel condensation can be efficiently performed using hexamethyldisilazane (B44280) and acetic acid, while the subsequent Gewald reaction proceeds smoothly with an inorganic base in a THF/water mixture, which helps to suppress byproduct formation. capes.gov.brresearchgate.net

Mechanistic Studies of Synthetic Transformations

The mechanism of the Gewald reaction, though widely applied, was not fully elucidated until decades after its discovery. wikipedia.org It is generally accepted to proceed through a series of key steps. semanticscholar.orgthieme-connect.com

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile. wikipedia.orgmdpi.com This step forms a stable α,β-unsaturated nitrile intermediate, often referred to as a Knoevenagel adduct. semanticscholar.org In catalytic systems like piperidinium borate, the conjugate acid protonates the carbonyl group, while the conjugate base abstracts a proton from the active methylene group to facilitate the condensation. thieme-connect.com

Sulfur Addition: The next step involves the addition of elemental sulfur. The precise mechanism of this addition is not fully understood and is considered the most speculative part of the pathway. wikipedia.orgsemanticscholar.org It is postulated that the sulfur adds to the β-position of the unsaturated nitrile, forming a thiirane-like intermediate or a related sulfurated species. wikipedia.org

Cyclization and Tautomerization: The sulfurated intermediate then undergoes an intramolecular cyclization. thieme-connect.com This involves a nucleophilic attack from the mercaptide anion onto the cyano group, forming a cyclic imine. thieme-connect.com A final prototropic shift or tautomerization of this imine leads to the formation of the aromatic 2-aminothiophene product. wikipedia.orgthieme-connect.com

Mechanistic studies of other thiophene syntheses have revealed alternative pathways. For instance, some modern protocols for thiophene synthesis from 1,3-diynes or alkynols with elemental sulfur are believed to involve a trisulfur (B1217805) radical anion (S₃•⁻) as a key intermediate. acs.orgorganic-chemistry.org This radical anion, generated from elemental sulfur, initiates the reaction by adding to the alkyne. organic-chemistry.org Mechanistic investigations using radical scavengers have provided evidence for such free-radical pathways in specific thienannulation reactions. acs.orgacs.org These diverse mechanistic explorations, from the classic ionic pathway of the Gewald reaction to modern radical-based approaches, enrich the synthetic chemist's toolkit for constructing thiophene-containing molecules.

Chemical Reactivity and Derivatization Studies of 5 Isobutylthiophene 2 Carbaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group is a key center of reactivity in 5-isobutylthiophene-2-carbaldehyde, participating in a variety of transformations that are fundamental to organic synthesis.

Nucleophilic Additions and Condensation Reactions

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes attack by nucleophiles. masterorganicchemistry.comopenstax.orglibretexts.org This fundamental reaction proceeds through the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. openstax.orglibretexts.org The reactivity of the aldehyde is influenced by both electronic and steric factors. The presence of the electron-donating isobutyl group on the thiophene (B33073) ring can modulate the electrophilicity of the carbonyl carbon.

These nucleophilic addition reactions are pivotal for constructing more complex molecular architectures. A key example is the Knoevenagel condensation, where the aldehyde reacts with active methylene (B1212753) compounds in the presence of a base. This reaction is instrumental in forming new carbon-carbon bonds and creating π-conjugated systems.

| Reaction Type | Description | Key Intermediates |

| Nucleophilic Addition | Attack of a nucleophile on the carbonyl carbon. | Tetrahedral alkoxide intermediate. libretexts.org |

| Knoevenagel Condensation | Reaction with active methylene compounds. | Not specified in provided context. |

Formation of Schiff Bases and Related Imine Derivatives

This compound readily reacts with primary amines to form Schiff bases, also known as imines. This condensation reaction typically occurs under acidic or basic catalysis and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the final imine product. youtube.comyoutube.comyoutube.com

Schiff bases derived from thiophene-2-carbaldehydes are of significant interest due to their diverse applications. For instance, they can act as ligands for the formation of metal complexes and are integral in the synthesis of various heterocyclic compounds. The formation of a Schiff base introduces a C=N double bond, which can influence the electronic and photophysical properties of the resulting molecule. youtube.comresearchgate.net

| Reactant | Product | Reaction Conditions |

| Primary Amine | Schiff Base (Imine) | Acid or base catalysis. youtube.com |

Oxidation and Reduction Pathways

The aldehyde group of this compound can be both oxidized and reduced to yield different functional groups.

Oxidation: Oxidation of the aldehyde functionality leads to the formation of the corresponding carboxylic acid, 5-isobutylthiophene-2-carboxylic acid. Common oxidizing agents such as potassium permanganate (B83412) can be employed for this transformation. This reaction is a standard method for introducing a carboxylic acid group onto the thiophene ring.

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, (5-isobutylthiophen-2-yl)methanol. This transformation is typically achieved using reducing agents like sodium borohydride (B1222165). The resulting alcohol can serve as a versatile intermediate for further synthetic modifications.

| Reaction | Product | Typical Reagents |

| Oxidation | 5-Isobutylthiophene-2-carboxylic acid | Potassium permanganate |

| Reduction | (5-Isobutylthiophen-2-yl)methanol | Sodium borohydride |

Electrophilic and Nucleophilic Substitution on the Thiophene Ring

The thiophene ring in this compound is an aromatic system that can undergo substitution reactions.

Nucleophilic Aromatic Substitution: While thiophenes are generally less susceptible to nucleophilic substitution, the presence of a strong electron-withdrawing group, such as a nitro group, can facilitate such reactions. quimicaorganica.orgscite.ai In the case of this compound, the aldehyde group is moderately electron-withdrawing. Nucleophilic substitution would likely require harsh reaction conditions or the presence of a good leaving group on the ring. For instance, copper-mediated nucleophilic substitutions have been shown to be effective for halo-thiophenes.

Formation of Metal Coordination Complexes and Ligands

Derivatives of this compound, particularly Schiff bases, are excellent ligands for the formation of metal coordination complexes. The imine nitrogen and the thiophene sulfur can act as donor atoms, allowing these ligands to bind to a variety of metal ions.

Applications in Medicinal Chemistry and Biological Activity Studies

Antimicrobial Properties of 5-Isobutylthiophene-2-carbaldehyde Derivatives

Derivatives of this compound have demonstrated notable antimicrobial effects, positioning them as potential candidates for the development of new anti-infective agents. consensus.app

Thiophene-2-carboxaldehyde derivatives have been shown to be effective against a spectrum of both Gram-positive and Gram-negative bacteria. orientjchem.org Studies on Schiff bases derived from thiophene-2-carboxaldehyde have reported minimum inhibitory concentrations (MICs) ranging from >3 to 200 μg/ml for Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and from 3.0 to 200 μg/ml for Gram-negative bacteria including Escherichia coli and Proteus vulgaris. orientjchem.org

Substituted thiophene-2-carboxamide derivatives have also been investigated, with 3-amino thiophene-2-carboxamide compounds showing higher antibacterial activity than their 3-hydroxy or 3-methyl counterparts. nih.gov Specifically, a derivative substituted with a methoxy (B1213986) group exhibited the best inhibition against both Gram-positive (S. aureus and B. subtilis) and Gram-negative (P. aeruginosa) bacteria. nih.gov Another study highlighted a thiophene (B33073) derivative that was more potent than the standard drug gentamicin (B1671437) against Pseudomonas aeruginosa. nih.gov

The antibacterial activity of these compounds is often attributed to the thiophene nucleus and the various functional groups attached to it, which can interact with bacterial cellular processes.

Table 1: Antibacterial Activity of Selected Thiophene Derivatives

| Compound Type | Bacterial Strain(s) | Activity/MIC | Reference |

|---|---|---|---|

| Schiff Bases of Thiophene-2-carboxaldehyde | S. aureus, B. megaterium, B. subtilis (Gram+) | >3 to 200 µg/ml | orientjchem.org |

| Schiff Bases of Thiophene-2-carboxaldehyde | P. vulgaris, E. coli, P. aeruginosa (Gram-) | 3.0 to 200 µg/ml | orientjchem.org |

| 3-Amino thiophene-2-carboxamide derivatives | S. aureus, B. subtilis, P. aeruginosa | High activity | nih.gov |

| Iminothiophene derivative (Compound 7) | P. aeruginosa | More potent than gentamicin | nih.gov |

| 2-Ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate | XDR Salmonella Typhi | MIC: 3.125 mg/mL | nih.gov |

The antifungal properties of thiophene derivatives have also been a subject of interest. nih.govconsensus.app Research has shown that derivatives of thiophene-2-carboxaldehyde exhibit activity against various fungal species. consensus.app For instance, newly synthesized compounds have been evaluated against fungi such as Aspergillus fumigatus, Syncephalastrum racemosum, Geotrichum candidum, and Candida albicans. researchgate.net

In one study, thiophene derivatives were screened for their antifungal activity, with some compounds showing significant inhibition zones against the tested fungi. researchgate.net The structure-activity relationship suggests that the nature of substituents on the thiophene ring plays a crucial role in determining the antifungal potency. For example, the conversion of an enaminone group to a pyridine (B92270) side chain in some thiophene derivatives enhanced their antimicrobial activity. researchgate.net

Anti-inflammatory and Analgesic Investigations

Thiophene-based compounds are well-known for their anti-inflammatory properties, with drugs like Tinoridine and Tiaprofenic acid being established examples. nih.govresearchgate.net Derivatives of this compound are being explored for similar activities. nih.gov The anti-inflammatory action of these compounds is often linked to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of the inflammatory cascade. nih.govnih.govresearchgate.net

Quantitative structure-activity relationship (QSAR) studies on related compounds have shown that the analgesic and anti-inflammatory potencies are correlated with the steric and hydrogen-bonding properties of the substituents. nih.gov This suggests that modifications to the this compound structure could lead to the development of potent anti-inflammatory and analgesic agents with potentially fewer gastrointestinal side effects than traditional NSAIDs. nih.gov

Anticancer Activity and Cytotoxicity Mechanisms

The anticancer potential of thiophene derivatives is a significant area of research. rasayanjournal.co.in Derivatives of thiophene-2-carboxaldehyde have demonstrated cytotoxic effects against various human cancer cell lines, including breast (MCF-7), colon (HCT-15, HT-29), liver (HepG2), and leukemia cell lines. rasayanjournal.co.innih.govsemanticscholar.org

For instance, a series of 3-aryl thiophene-2-aryl/heteroaryl chalcones derived from 3-aryl-thiophene-2-carboxaldehydes showed promising anticancer activity against human colon cancer cells. rasayanjournal.co.in One compound in this series exhibited a superior IC50 value of 21 µg/mL compared to the reference drug doxorubicin (B1662922) (IC50 of 25 µg/mL). rasayanjournal.co.in Another study on thiophene carboxamide derivatives reported potent activity against several cancer cell lines, with some compounds showing significantly better cytotoxicity profiles than doxorubicin and negligible toxicity against normal cell lines. mdpi.com

The proposed mechanisms for their anticancer action include the inhibition of protein tyrosine phosphatase 1B (PTP1B) and the modulation of apoptosis-related proteins. nih.gov The planarity and aromaticity of the thiophene ring are thought to enhance binding to cancer-related protein targets. nih.gov

Table 2: Anticancer Activity of Selected Thiophene-2-Carboxaldehyde Derivatives

| Derivative Class | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 3-Aryl-thiophene-2-aryl/heteroaryl chalcones | HCT-15 (Colon) | 21 µg/mL | rasayanjournal.co.in |

| Thiophene carboxamides | Breast, Liver, Leukemia | Potent cytotoxicity | nih.gov |

| Phenyl-thiophene-carboxamides | Various cancer cell lines | Low µM range | mdpi.com |

| N-(4-substituted-phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamides | HepG2 (Liver), MCF-7 (Breast) | Close to standard drug Sorafenib | semanticscholar.org |

| 5-(Thiophen-2-yl)isoxazoles | MCF-7 (Breast) | 2.63 µM | nih.gov |

Enzyme Inhibition Studies (e.g., Urease, Ribonucleotide Reductase)

Derivatives of this compound are also being investigated as enzyme inhibitors. Urease, an enzyme implicated in infections by Helicobacter pylori and the formation of kidney stones, is a key target. nih.gov While direct studies on this compound are limited, related Schiff base derivatives have shown potent urease inhibitory activity, with some compounds exhibiting IC50 values close to that of the standard inhibitor thiourea. nih.gov The aldehyde group in these compounds is a known feature in some urease inhibitors. researchgate.net

Furthermore, alpha-(N)-heterocyclic carboxaldehyde thiosemicarbazones, a class of compounds structurally related to derivatives of this compound, are known inhibitors of ribonucleotide reductase. nih.gov This enzyme is crucial for DNA synthesis and repair, making it a target for cancer therapy. nih.gov Compounds like 3-aminopyridine-2-carboxaldehyde thiosemicarbazone have shown potent inhibition of ribonucleotide reductase and cancer cell growth. nih.gov This suggests that thiosemicarbazone derivatives of this compound could also exhibit similar inhibitory activity against this enzyme.

Development of Receptor Ligands and Modulators

The thiophene ring's structural and electronic properties make it a valuable pharmacophore for designing receptor ligands. nih.gov Its ability to participate in various non-covalent interactions allows for effective binding to biological receptors. While specific studies detailing this compound derivatives as ligands for particular receptors are not extensively documented in the initial search, the broader class of thiophene derivatives has been successfully developed to target a range of receptors. The structural versatility of the this compound scaffold allows for modifications to enhance selectivity and potency for specific biological targets, indicating a promising avenue for future drug discovery efforts. nih.gov

Angiotensin II Type 2 Receptor (AT2R) Ligands and Agonists

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. A key component of this system is the Angiotensin II Type 2 Receptor (AT2R), a G protein-coupled receptor. nih.gov Unlike the well-known AT1 receptor that mediates most of the vasoconstrictive effects of angiotensin II, the activation of AT2R is generally associated with protective effects, including anti-inflammatory and anti-fibrotic actions, making it an attractive therapeutic target. nih.govnih.gov

The 5-isobutylthiophene scaffold is a cornerstone in the development of selective, non-peptide AT2R ligands. The first reported non-peptide AT2R agonist, Compound 21 (C21), features this chemical moiety. nih.gov C21, chemically known as N-butyloxycarbonyl-3-(4-imidazol-1-ylmethylphenyl)-5-isobutylthiophene-2-sulfonamide, has been extensively studied and has entered clinical trials for conditions like idiopathic pulmonary fibrosis. nih.gov The isobutylthiophene group is a critical part of its structure, contributing to its binding and activity at the receptor. diva-portal.org

Research has demonstrated that the phenylthiophene scaffold is crucial for high affinity to the AT2R. diva-portal.org The versatility of this core structure is highlighted by the fact that minor structural modifications can dramatically alter the pharmacological profile of the resulting ligand. For instance, a regioisomeric variant of the agonist C21, known as C38, functions as an AT2R antagonist, which is being explored for the treatment of neuropathic pain.

The exploration of structure-activity relationships has also involved the nonselective AT1R/AT2R ligand L-162,313, another derivative based on the isobutylthiophene structure. diva-portal.org Studies have shown that replacing the phenylthiophene scaffold in these compounds with a phenylthiazole core generally leads to a decrease in affinity for the AT2R, underscoring the importance of the thiophene ring system for this specific biological target. diva-portal.org

Table 1: AT2R Ligands Featuring the Isobutylthiophene Scaffold

| Compound | Core Scaffold | Pharmacological Profile | Therapeutic Interest |

|---|---|---|---|

| Compound 21 (C21) | 5-Isobutylthiophene | Selective AT2R Agonist nih.gov | Idiopathic Pulmonary Fibrosis |

| Compound 38 (C38) | Phenylthiophene (related) | Selective AT2R Antagonist | Neuropathic Pain |

| L-162,313 | 5-Isobutylthiophene | Nonselective AT1R/AT2R Ligand diva-portal.org | Research Tool |

Exploration of Other Biological Targets

While the 5-isobutylthiophene scaffold is prominent in AT2R research, its derivatives are also being investigated for other biological activities. The broad utility of thiophene derivatives has led to their study for potential antimicrobial and anticancer properties.

More specifically, the well-characterized AT2R agonist C21 has been found to possess off-target activity. Recent studies have revealed that C21 acts as an antagonist for the thromboxane (B8750289) TP-receptor. sdu.dk This interaction was shown to be independent of its effects on the AT2R and results in the inhibition of platelet aggregation. sdu.dk This discovery is significant for the clinical development of C21, as it helps in understanding potential side effects or additional therapeutic benefits and aids in the correct interpretation of preclinical and clinical data. sdu.dk

Role as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

Aromatic aldehydes are fundamental building blocks in the synthesis of valuable fine chemicals and Active Pharmaceutical Ingredients (APIs). researchgate.net this compound serves as a key synthetic intermediate in this regard. researchgate.net

The reactivity of its aldehyde group allows for a variety of chemical transformations, enabling the construction of more complex molecular architectures. This functionality is essential for creating the intricate structures required for specific biological activities, such as the sulfonamide derivatives seen in AT2R ligands like C21. nih.gov The compound acts as a foundational piece onto which other chemical moieties are added to build the final, pharmacologically active molecule. The large-scale synthesis of such aldehyde intermediates is a critical process in the fine chemical industry to meet the demands for manufacturing various APIs. researchgate.net

Compound Reference Table

Material Science Applications and Optoelectronic Research

Incorporation into Conductive Polymers and Organic Electronics

5-Isobutylthiophene-2-carbaldehyde serves as a precursor in the synthesis of conductive polymers and materials for organic electronics. Thiophene (B33073) and its derivatives are fundamental components in the creation of conductive polymers due to their environmental and thermal stability, as well as their semiconducting and optical properties. journalskuwait.orgcmu.edu The aldehyde group on the thiophene ring is particularly significant as it can participate in various condensation reactions, such as Knoevenagel or Schiff base formations, which are critical for extending the π-conjugated system necessary for conductivity.

The general class of polythiophenes, to which polymers derived from this compound belong, are synthesized through methods like metal-catalyzed cross-coupling polymerizations. cmu.edu While direct polymerization of thiophene-aldehyde can be challenging, it can be incorporated into larger polymer structures. For instance, research on the related poly(thiophene-2-carbaldehyde) demonstrates that polymerization can be achieved using an acid catalyst, resulting in a polymer composed of spherical nanoparticles. journalskuwait.orgresearchgate.net The resulting polymers are often dark in color and exhibit partial solubility in organic solvents like DMSO and THF. journalskuwait.org The incorporation of such aldehyde-functionalized thiophenes allows for the post-polymerization modification of the material, enabling the attachment of various functional groups to tune the polymer's properties for specific applications in organic electronics. researchgate.net

Table 1: Research Findings on Thiophene-Carbaldehyde-Based Polymers

| Polymer System | Synthesis Method | Key Findings | Reference |

|---|---|---|---|

| Poly(thiophene-2-carbaldehyde) | Acid Catalysis (HCl in methanol) | Formed spherical particles with average diameters of 127 nm; polymer was a dark, greenish-black powder. | journalskuwait.org |

| EDOT-Thiophene-CHO Trimer | Chemical and Electrochemical Polymerization | Successfully polymerized to form semiconducting films with strong surface adhesion on indium tin oxide (ITO). | researchgate.net |

Development of Organic Semiconductors and Light-Emitting Diodes (OLEDs)

The electronic properties of this compound make it a candidate for use in the development of organic semiconductors and organic light-emitting diodes (OLEDs). Thiophene derivatives are widely used in the construction of donor-acceptor (D-A) type molecules, which are crucial for efficient charge transport and emission in organic electronic devices. psu.eduresearchgate.net The thiophene unit often acts as a π-spacer or part of the donor component in these architectures. beilstein-journals.org

Research has shown that complex molecules incorporating thiophene-2-carbaldehyde (B41791) units can be promising emitters for OLEDs. For example, a novel D-A molecule based on a central fluorene (B118485) unit and terminated with thiophene-2-carbaldehyde groups was synthesized and investigated. psu.eduresearchgate.net This compound exhibited blue light-emitting properties, with emission wavelengths in the range of 412–468 nm, making it a potential material for blue OLEDs. psu.eduresearchgate.net The introduction of a five-membered thiophene ring as the π-core in multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters has been shown to enhance intramolecular charge transfer and spin-orbit coupling, leading to highly efficient green OLEDs with reduced efficiency roll-off at high luminance. rsc.org

In another study, a donor–π–acceptor fluorophore (DMB-TT-TPA) was synthesized using a thienothiophene core, which is a fused thiophene system. beilstein-journals.org The OLED device fabricated with this material as the emitter demonstrated green-light emission and achieved a maximum external quantum efficiency of 4.61%. beilstein-journals.org These findings underscore the potential of designing and synthesizing new organic semiconductors for OLED applications by chemically modifying the basic thiophene-carbaldehyde structure.

Table 2: Performance of OLEDs Utilizing Thiophene-Carbaldehyde Derivatives

| Emitter Material | Emission Color | Max. External Quantum Efficiency (EQE) | Commission Internationale de l'Éclairage (CIE) Coordinates | Reference |

|---|---|---|---|---|

| 5,5'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(thiophene-2-carbaldehyde) based molecule | Blue | Not Reported | Not Reported | psu.eduresearchgate.net |

| Th-BN (Thiophene-based MR-TADF) | Green | 34.6% | Not Reported | rsc.org |

Preparation and Characterization of Flexible Substrate Materials

Thiophene-based compounds are being explored for the creation of novel flexible substrate materials for next-generation electronics. In a notable study, a flexible substrate was prepared using a phenyl-thiophene-2-carbaldehyde derivative. mdpi.comnih.gov The material was synthesized via a Suzuki coupling reaction and characterized for its optical and microwave properties to confirm its suitability as a substrate for electronic devices. mdpi.com

The resulting material demonstrated significant mechanical flexibility and was lightweight. mdpi.comnih.gov Key parameters for a substrate material were measured, revealing a dielectric constant of 3.03 and a low loss tangent of 0.003, which are desirable properties for high-frequency applications. mdpi.comnih.gov An antenna fabricated on this novel flexible substrate showed an effective impedance bandwidth of 3.8 GHz and an average radiation efficiency of 81% over its operating frequency band. mdpi.comnih.gov This research highlights the successful application of a thiophene-carbaldehyde-based compound in producing a high-performance, flexible substrate for microwave devices. mdpi.comnih.gov

Table 3: Properties of Phenyl-Thiophene-2-Carbaldehyde Based Flexible Substrate

| Property | Value | Reference |

|---|---|---|

| Dielectric Constant | 3.03 | mdpi.comnih.gov |

| Loss Tangent | 0.003 | mdpi.comnih.gov |

| Optical Bandgap | 3.24 eV | mdpi.comnih.gov |

| Impedance Bandwidth (of test antenna) | 3.8 GHz (5.4-9.2 GHz) | mdpi.comnih.gov |

Investigation of Photophysical Properties for Optoelectronic Devices

The investigation of the photophysical properties of materials derived from this compound is essential for their application in optoelectronic devices. mdpi.com These properties, including light absorption, emission, and quantum efficiency, dictate the performance of devices like OLEDs and organic photovoltaics. psu.edubeilstein-journals.org

Studies on donor-acceptor molecules containing thiophene-carbaldehyde units reveal important photophysical behaviors. For instance, the UV-vis absorption and fluorescence spectra of a D-A molecule with fluorene and thiophene-carbaldehyde components showed a red-shift from solution to the solid state, which is a relevant characteristic for solid-state devices. psu.eduresearchgate.net Another D–π–A fluorophore, DMB-TT-TPA, exhibited a large Stokes shift of 109 nm, indicating a significant structural relaxation in the excited state and efficient intramolecular energy transfer. beilstein-journals.org This material also demonstrated high photoluminescence quantum efficiencies of 86% in solution and 41% in the solid state, marking it as a promising emitter for OLEDs. beilstein-journals.org The optical bandgap, calculated from the absorption spectrum, is another critical parameter that determines the electronic transitions and the color of emitted light. mdpi.combeilstein-journals.org For the phenyl-thiophene-2-carbaldehyde based material, the optical bandgap was found to be 3.24 eV. mdpi.comnih.gov

Table 4: Photophysical Properties of Thiophene-Carbaldehyde Derivatives

| Compound | Max. Absorption (λabs) | Max. Emission (λem) | Stokes Shift | Photoluminescence Quantum Yield (ΦPL) | Optical Bandgap (Eg) | Reference |

|---|---|---|---|---|---|---|

| 5,5'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(thiophene-2-carbaldehyde) derivative | Varies | 412-468 nm | Not Reported | Not Reported | Not Reported | psu.edu |

| DMB-TT-TPA | 411 nm (in THF) | 520 nm (in THF) | 109 nm | 86% (in THF), 41% (solid state) | 2.52 eV | beilstein-journals.org |

Environmental Fate and Bioremediation of Thiophene Derivatives

Environmental Degradation Pathways and Persistence

The environmental persistence of thiophene (B33073) derivatives is influenced by their chemical structure and the surrounding environmental conditions. As volatile organic compounds (VOCs), they can contribute to air pollution. longdom.org In soil and water, their fate is governed by a combination of chemical and biological processes.

The production and use of thiophenes can lead to waste streams containing residual chemicals that may contaminate soil and water. longdom.org Studies have indicated that thiophenes can be toxic to aquatic life, causing mortality and reproductive issues in fish and invertebrates, and may bioaccumulate in tissues. longdom.org

The degradation of the thiophene ring can occur through several oxidative pathways. The sulfur atom is susceptible to oxidation, which can lead to the formation of thiophene S-oxides (sulfoxides) and subsequently thiophene sulfones. wikipedia.orgfemaflavor.org Another major pathway is the epoxidation of the carbon-carbon double bonds in the ring, forming a reactive thiophene epoxide. wikipedia.orgacs.org These reactive intermediates are key in the metabolic breakdown of thiophene-containing compounds and can subsequently undergo further transformations. wikipedia.orgacs.org For instance, thiophene-2,3-epoxide can rearrange to form thiophene-2-one. wikipedia.org

In laboratory settings, chemical degradation via desulfurization can be achieved using catalysts like Raney nickel, which removes the sulfur atom to yield a butane (B89635) derivative. wikipedia.org While a harsh industrial process, it demonstrates a potential pathway for breaking down the stable heterocyclic ring. Furthermore, partial oxidation of thiophene over metal oxide catalysts at high temperatures can yield products like thiomaleic anhydride. google.com

The half-lives of some thiophene-based agrochemicals in soil have been reported to range from approximately 39 to 98 days, indicating moderate persistence. researchgate.net The specific persistence of 5-isobutylthiophene-2-carbaldehyde in the environment would depend on factors like soil type, microbial activity, and sunlight exposure.

Microbial Metabolism and Bioremediation Potential by Bacterial Strains (e.g., Rhodococcus)

Bioremediation presents a promising and environmentally friendly approach to cleaning up sites contaminated with thiophenic compounds. researchgate.net Various microorganisms have demonstrated the ability to degrade these sulfur-containing heterocycles. The bacterial genus Rhodococcus, in particular, has been identified as a potent group for the biodegradation of recalcitrant organic pollutants, including thiophenes. researchgate.netnih.gov

Strains such as Rhodococcus erythropolis and Rhodococcus rhodochrous can utilize thiophenes as a source of sulfur, breaking them down through specific metabolic pathways. nih.govnih.gov The process, often referred to as biodesulfurization (BDS), involves the cleavage of carbon-sulfur bonds. Rhodococcus species are robust, can survive in harsh conditions, and are found in both pristine and contaminated environments, making them excellent candidates for bioremediation applications, including the treatment of contaminated soils, wastewaters, and industrial emissions. researchgate.net

Research has demonstrated the effectiveness of Rhodococcus in degrading thiophene and its alkylated derivatives found in gasoline. In one study, Rhodococcus erythropolis immobilized on polyvinyl alcohol was used to treat a model fuel. nih.gov The results showed significant degradation of various thiophenic compounds.

The table below summarizes the biodegradation efficiency for several thiophene derivatives by Rhodococcus erythropolis under specific laboratory conditions.

| Compound | Biodegradation Efficiency (%) |

| Thiophene | 97.41 |

| 2-Methylthiophene | 21.03 |

| 3-Methylthiophene | 23.62 |

| 2-Ethylthiophene | 23.62 |

| Benzothiophene | 38.89 |

| Data sourced from a study on biodesulfurization by immobilized R. erythropolis after 20 hours. nih.gov |

Bioaugmentation, the process of adding specific microorganisms like Rhodococcus to a contaminated site, has been shown to be an effective strategy to enhance the degradation of dibenzothiophene (B1670422) (DBT), a complex thiophenic compound, in petroleum-contaminated soils. frontiersin.org This approach can enhance the connectivity and clustering of the native bacterial community, leading to more efficient remediation compared to natural attenuation or simple biostimulation with nutrients. frontiersin.org

Atmospheric Chemical Fate and Oxidation Processes

Once released into the atmosphere, thiophene and its derivatives, including this compound, are subject to chemical transformation, primarily through oxidation. longdom.orgacs.org These reactions are critical in determining the atmospheric lifetime of the compounds and their contribution to the formation of secondary atmospheric aerosols. nih.gov

The primary atmospheric oxidants responsible for the degradation of thiophenes are the hydroxyl radical (OH), the nitrate (B79036) radical (NO₃), and ozone (O₃). acs.org Nighttime chemistry, driven by the nitrate radical, appears to be a particularly significant and previously under-recognized pathway for thiophene oxidation. acs.orgresearchgate.net The atmospheric lifetime of thiophene with respect to reaction with the NO₃ radical has been calculated to be very short, on the order of minutes under relevant conditions, whereas its lifetime with respect to O₃ is several days. acs.org

Oxidation by these radicals initiates a complex series of reactions. Studies involving the oxidation of thiophene by the hydroperoxyl radical (HO₂) show that the reaction proceeds primarily through the addition of the radical to the carbon atoms of the thiophene ring, leading to a variety of products. nih.govresearchgate.net

The atmospheric oxidation of thiophenes is a significant source of particulate organosulfur compounds. acs.orgnih.gov These reactions can lead to the formation of organosulfates and sulfonates, which are components of secondary organic aerosols and have implications for the atmospheric sulfur budget and climate. acs.orgresearchgate.net

Key products identified from the atmospheric oxidation of thiophene are summarized in the table below.

| Oxidation Process | Identified Products | Significance |

| Nighttime Oxidation (NO₃ Radical) | C₁-C₈ Organosulfates, Sulfonates, Inorganic Sulfate (SO₄²⁻) | Contributes to secondary aerosol formation and influences aerosol properties. acs.orgnih.govresearchgate.net |

| Hydroperoxyl Radical (HO₂) Oxidation | Thiophene-epoxide, Thiophene-ol, Thiophene-oxide, Oxathiane, Thiophenone | Formation of various oxygenated intermediates. nih.govresearchgate.net |

| General Oxidation (e.g., by trifluoroperacetic acid) | Thiophene S-oxide, Thiophene-2,3-epoxide | Demonstrates the two primary competing oxidation pathways at the sulfur atom and the double bond. wikipedia.org |

These findings highlight that the atmospheric degradation of thiophene derivatives is a complex process that converts the original volatile compounds into a mixture of oxygenated and sulfur-containing products, contributing to the chemical complexity of atmospheric aerosols. acs.orgnih.gov

Future Research Directions and Translational Perspectives

Innovative Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic routes to 5-isobutylthiophene-2-carbaldehyde and its derivatives is crucial for advancing its applications. While traditional methods like Friedel-Crafts acylation followed by reduction exist, future research is directed towards more sophisticated and sustainable approaches. researchgate.net

One promising avenue is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov This method allows for the direct introduction of the isobutyl group or other functionalities onto the thiophene (B33073) ring with high yields and functional group tolerance. nih.gov Further research into optimizing catalyst systems, including the use of phosphine-free palladium complexes, could lead to even more efficient and environmentally friendly syntheses. organic-chemistry.org

Another area of exploration is the direct C-H functionalization of the thiophene ring. This atom-economical approach avoids the need for pre-functionalized starting materials, reducing waste and simplifying synthetic procedures. organic-chemistry.org Additionally, regioselective synthesis, for instance through chemo- and regioselective Br/Li exchange reactions, offers precise control over the substitution pattern on the thiophene ring, which is critical for tailoring the properties of the final product. mdpi.com

Structure-Based Drug Design and Targeted Therapeutic Development

The structural motifs present in this compound make it an attractive scaffold for the design of new therapeutic agents. The aldehyde group can form covalent bonds with biological targets, while the thiophene ring can participate in various non-covalent interactions, influencing the compound's biological activity.

Derivatives of thiophene-2-carbaldehyde (B41791) have shown potential in several therapeutic areas, including as antibacterial, anti-inflammatory, and anticancer agents. researchgate.net For example, certain arylthiophene-2-carbaldehyde derivatives have demonstrated significant antibacterial activity and nitric oxide scavenging capabilities. nih.gov

Future research will leverage structure-based drug design (SBDD) to develop more potent and selective inhibitors of specific biological targets. nih.gov By understanding the three-dimensional structure of a target protein, researchers can design molecules that fit precisely into the active site, maximizing therapeutic efficacy and minimizing off-target effects. Computational methods like homology modeling and molecular docking will be instrumental in this process, guiding the synthesis of novel derivatives with improved pharmacological profiles. nih.gov

Advanced Material Design for Emerging Technologies

The electronic properties of thiophene-based compounds make them valuable components in the development of advanced organic materials. The π-conjugated system of the thiophene ring facilitates charge transport, making these materials suitable for applications in organic electronics.

Specifically, this compound and its derivatives are being explored for their use in:

Organic Field-Effect Transistors (OFETs): These materials can act as the semiconducting layer in OFETs, which are key components of flexible displays and sensors. mdpi.com

Organic Light-Emitting Diodes (OLEDs): The tunable electronic and photophysical properties of thiophene derivatives make them promising candidates for use as emitters or host materials in OLEDs. mdpi.com

Organic Solar Cells: Thiophene-based polymers and small molecules are used as donor materials in the active layer of organic photovoltaic devices. mdpi.com

Future research in this area will focus on the synthesis of novel polymers and small molecules derived from this compound with tailored electronic and optical properties. This includes the development of materials with improved charge mobility, higher luminescence efficiency, and broader absorption spectra to enhance the performance of electronic devices. The polymerization of thiophene-2-carbaldehyde derivatives can be achieved through various methods, including chemical and electrochemical polymerization, to create materials with specific morphologies and properties. journalskuwait.org

Sustainable and Green Chemical Approaches for Industrial Production

As the demand for this compound and its derivatives grows, the development of sustainable and environmentally friendly production methods becomes increasingly important. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances throughout the chemical lifecycle. researchgate.net

Key areas for future research in the sustainable production of this compound include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water or bio-derived solvents, can significantly reduce the environmental impact of the synthesis. rsc.org

Catalysis: The use of highly efficient and recyclable catalysts, including heterogeneous catalysts and biocatalysts, can minimize waste and energy consumption. researchgate.net For instance, palladium on activated carbon (Pd/C) has been explored as a catalyst in related syntheses. researchgate.net

Atom Economy: Synthetic routes that maximize the incorporation of all starting materials into the final product are highly desirable. organic-chemistry.org

Renewable Feedstocks: Investigating the synthesis of thiophene derivatives from renewable biomass sources could provide a sustainable alternative to petroleum-based feedstocks. rsc.org

By embracing these green chemistry principles, the chemical industry can move towards a more sustainable and economically viable production of this compound and other valuable chemical compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.